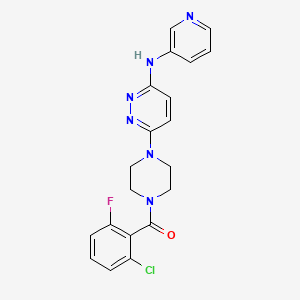

(2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN6O/c21-15-4-1-5-16(22)19(15)20(29)28-11-9-27(10-12-28)18-7-6-17(25-26-18)24-14-3-2-8-23-13-14/h1-8,13H,9-12H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKLKPIRNHYQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the pyridazinyl intermediate: This step involves the reaction of a pyridine derivative with a suitable amine to form the pyridazinyl intermediate.

Coupling with the phenyl ring: The pyridazinyl intermediate is then coupled with a chlorofluorobenzene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Final assembly:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, including the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

(2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone has a wide range of scientific research applications, including:

Medicinal Chemistry: This compound is of interest for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biological Research: It can be used as a tool compound to study the biological pathways and mechanisms involving pyridazinyl and piperazinyl moieties.

Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties are best understood when compared to three closely related derivatives (Table 1). Key differences lie in the substituents on the pyridazine ring, the ketone bridge, and associated pharmacological implications.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects: The pyridin-3-ylamino group in the target compound provides hydrogen-bond donor/acceptor sites absent in analogs with propoxy (ether) or cyclopropyl (non-polar) groups. This feature could enhance interactions with polar residues in biological targets (e.g., kinases or GPCRs) . The cyclopropyl group in the ethanone derivative () imposes conformational constraints, which may reduce off-target interactions but could also limit binding pocket accessibility .

Ketone Bridge Differences: Methanone (direct carbonyl linkage) in the target compound and ’s analog ensures minimal steric bulk, favoring tight binding to flat aromatic pockets in receptors.

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution to introduce the pyridin-3-ylamino group, contrasting with the hydrolysis and alkylation steps used for propoxy/cyclopropyl analogs .

Pharmacological Implications: Increased lipophilicity in the propoxy derivative () may improve blood-brain barrier penetration, relevant for CNS-targeting drugs. The target compound’s amino group could mitigate metabolic instability compared to ether-linked analogs, though specific ADME data are unavailable .

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-functional structure that includes:

- A chloro and fluoro substituent on a phenyl ring.

- A piperazine moiety.

- A pyridazin derivative.

These structural elements contribute to its lipophilicity and bioavailability, enhancing its potential as a therapeutic agent.

The biological activity of the compound is hypothesized to arise from its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, similar to other piperazine derivatives which have shown promising results against various targets, including kinases and G-protein coupled receptors.

- Receptor Modulation: It may act as an antagonist or agonist at certain receptors, thereby modulating physiological responses .

Antimicrobial Activity

Preliminary studies have indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 4.00 μM in certain studies .

Cytotoxicity Testing

In vitro cytotoxicity assays on human embryonic kidney cells (HEK-293) revealed that several derivatives of the compound were non-toxic, suggesting a favorable safety profile for further development .

Synthesis and Derivatives

The synthesis of the compound can be achieved through several methods:

- Piperazine Coupling: Utilizing piperazine derivatives with halogenated pyridazines.

- Multi-step Reactions: Involving cyclization and cross-coupling reactions to form the desired molecular framework.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Pathway | IC50/IC90 Values | Notes |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | IC90: 3.73 - 4.00 μM | Significant activity observed |

| Cytotoxicity | HEK-293 Cells | Non-toxic | Favorable safety profile |

| Enzyme Inhibition | Various Enzymes | TBD | Potential for therapeutic applications |

Case Studies

- Anti-Tubercular Activity: A study focused on the design and synthesis of piperazine derivatives showed that compounds similar to our target exhibited promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra, paving the way for further investigations into their mechanisms and efficacy .

- Cytotoxicity Assessments: Research evaluating the cytotoxic effects of piperazine-containing compounds found that many derivatives were non-toxic to human cells, indicating their potential for safe therapeutic use .

Q & A

Q. Basic

- H-NMR and C-NMR : Identify aromatic protons (δ 6.8–8.8 ppm for pyridazine/piperazine) and carbonyl signals (δ ~165–170 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy .

- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated for structurally similar fluorophenyl-piperazine derivatives .

How can low coupling efficiency in the methanone formation step be mitigated?

Q. Advanced

- Coupling agents : Use HATU or EDCI with Hunig’s base to enhance activation of the carboxylic acid intermediate .

- Solvent optimization : Replace DMF with dichloromethane (DCM) if steric hindrance from the 2-chloro-6-fluorophenyl group limits reactivity.

- Temperature control : Conduct reactions at 0–4°C to minimize side reactions while maintaining reactivity .

What strategies are recommended for evaluating cytotoxic activity in cancer cell lines?

Q. Basic

- Assay design : Use the MTT assay with adherent cancer cell lines (e.g., HeLa, MCF-7) exposed to 1–100 µM compound for 48–72 hours.

- Controls : Include cisplatin as a positive control and DMSO as a vehicle control. Normalize data to untreated cells .

- Dose-response curves : Calculate IC values using non-linear regression models (e.g., GraphPad Prism).

How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Q. Advanced

- Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and tissue distribution to identify absorption/metabolism issues.

- Metabolite profiling : Use LC-MS to detect inactive or toxic metabolites that may explain reduced in vivo activity .

- Formulation adjustments : Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve bioavailability .

What storage conditions prevent degradation of this compound?

Q. Basic

- Temperature : Store at –20°C in amber vials to minimize light/heat-induced decomposition.

- Atmosphere : Use argon or nitrogen to prevent oxidation.

- Stability monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation peaks .

How can computational methods aid in mechanistic studies of biological activity?

Q. Advanced

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding modes.

- MD simulations : Simulate ligand-protein interactions over 100 ns to assess stability and identify key residues .

- SAR analysis : Correlate structural modifications (e.g., substituents on pyridazine) with activity trends from assay data .

What analytical techniques identify impurities in synthesized batches?

Q. Advanced

- HPLC-PDA/MS : Use a C18 column with UV detection (254 nm) and MS fragmentation to characterize byproducts.

- 2D-NMR : Employ HSQC and HMBC to assign impurity structures, particularly regioisomers or unreacted intermediates .

- Elemental analysis : Confirm purity (>95%) by matching experimental vs. theoretical C/H/N percentages .

How can researchers optimize reaction yields for scale-up synthesis?

Q. Advanced

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)) for coupling steps to reduce reaction time.

- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reproducibility .

- DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., solvent, temperature, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.